Mast cell degranulating peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

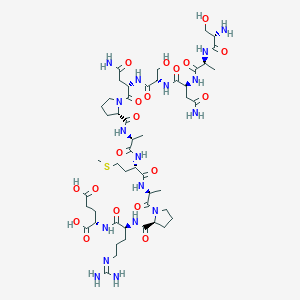

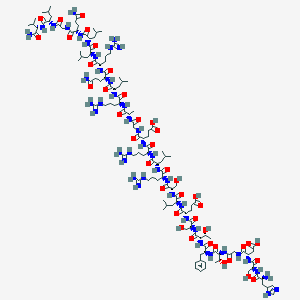

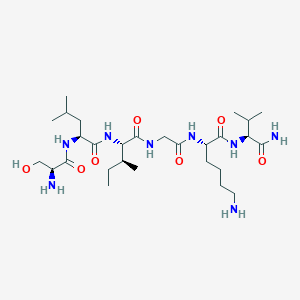

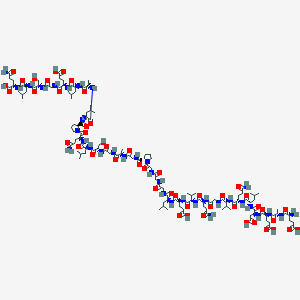

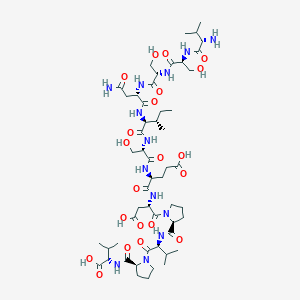

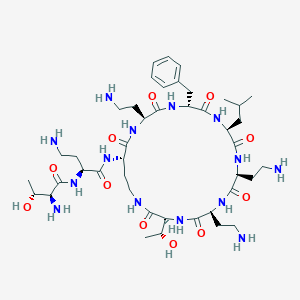

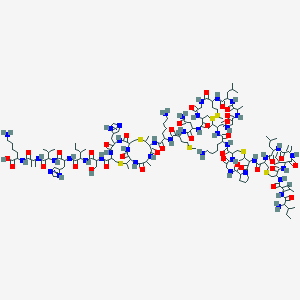

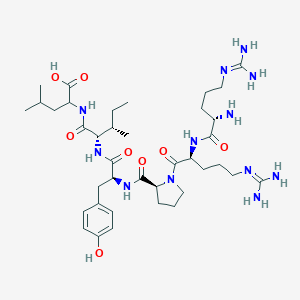

El péptido degranulante de mastocitos es un componente básico de 22 residuos de aminoácidos del veneno de abeja. Posee notables actividades inmunológicas y farmacológicas, incluidas potentes propiedades antiinflamatorias y la capacidad de mediar la degranulación de los mastocitos y la liberación de histamina a bajas concentraciones . Este péptido también es conocido por sus efectos neurotóxicos epileptógenos y su capacidad para bloquear los canales de potasio .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del péptido degranulante de mastocitos suele implicar la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se activa y se acopla a la cadena peptídica unida a la resina.

Desprotección: Los grupos protectores de los aminoácidos se eliminan para permitir la siguiente reacción de acoplamiento.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de producción industrial: La producción industrial del péptido degranulante de mastocitos puede implicar la SPPS a gran escala o la tecnología de ADN recombinante. En la tecnología de ADN recombinante, el gen que codifica el péptido se inserta en un sistema de expresión adecuado, como bacterias o levaduras, que luego produce el péptido en grandes cantidades.

Análisis De Reacciones Químicas

Tipos de reacciones: El péptido degranulante de mastocitos puede sufrir varias reacciones químicas, incluidas:

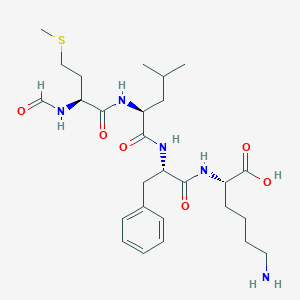

Oxidación: El péptido puede oxidarse, especialmente en los residuos de metionina y cisteína.

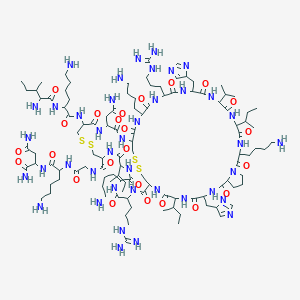

Reducción: Los enlaces disulfuro dentro del péptido pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos dentro del péptido pueden sustituirse por otros aminoácidos para estudiar las relaciones estructura-actividad.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o beta-mercaptoetanol.

Sustitución: Mutagénesis dirigida o modificación química.

Productos principales: Los productos principales de estas reacciones incluyen formas oxidadas o reducidas del péptido, así como análogos peptídicos con aminoácidos sustituidos.

Aplicaciones Científicas De Investigación

El péptido degranulante de mastocitos tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar la síntesis de péptidos, las relaciones estructura-actividad y las interacciones péptido-proteína.

Biología: Se investiga su papel en la degranulación de los mastocitos, la liberación de histamina y las respuestas inmunitarias.

Medicina: Se exploran sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, alergias y epilepsia.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como herramienta en la investigación bioquímica.

Mecanismo De Acción

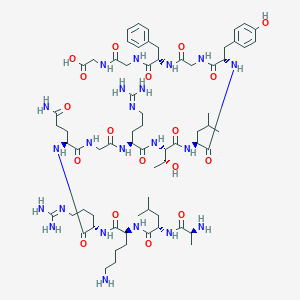

El péptido degranulante de mastocitos ejerce sus efectos interactuando con los mastocitos y provocando la liberación de histamina y otros mediadores inflamatorios . Se cree que actúa mediante la activación directa de las proteínas G, lo que lleva a transitorios de calcio y exocitosis de los mastocitos . El péptido también puede imitar la porción de las moléculas de inmunoglobulina E que se unen al receptor Fc épsilon I en los mastocitos, desencadenando la degranulación .

Compuestos similares:

Sustancia P: Otro neuropéptido que estimula la degranulación de los mastocitos mediante la activación de las proteínas G.

Mastoparan: Un péptido de veneno que también induce la degranulación de los mastocitos.

Neuropéptido Y: Se sabe que estimula la degranulación de los mastocitos.

Singularidad: El péptido degranulante de mastocitos es único por su doble función como potente agente antiinflamatorio y un fuerte mediador de la degranulación de los mastocitos y la liberación de histamina a bajas concentraciones . Su capacidad para bloquear los canales de potasio y sus efectos neurotóxicos epileptógenos lo distinguen aún más de otros compuestos similares .

Comparación Con Compuestos Similares

Substance P: Another neuropeptide that stimulates mast cell degranulation via G protein activation.

Mastoparan: A venom peptide that also induces mast cell degranulation.

Neuropeptide Y: Known to stimulate mast cell degranulation.

Uniqueness: Mast cell degranulating peptide is unique due to its dual role as a potent anti-inflammatory agent and a strong mediator of mast cell degranulation and histamine release at low concentrations . Its ability to block potassium channels and its epileptogenic neurotoxic effects further distinguish it from other similar compounds .

Propiedades

IUPAC Name |

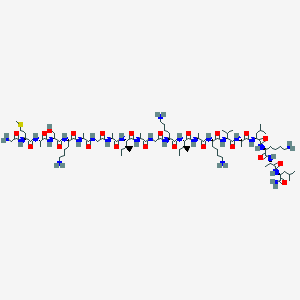

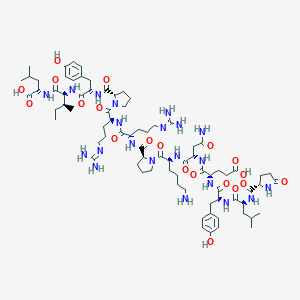

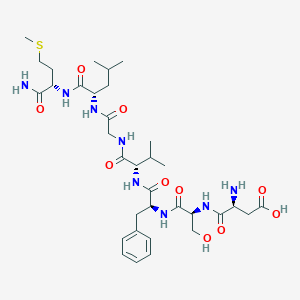

2-[[6-amino-2-[[2-[[40-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,51-tris(4-aminobutyl)-37-(2-amino-2-oxoethyl)-4,19,48-tri(butan-2-yl)-28,54-bis(3-carbamimidamidopropyl)-7,25-bis(4H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,36,39,47,50,53,56-hexadecaoxo-22-propan-2-yl-42,43,58,59-tetrathia-2,5,8,14,17,20,23,26,29,32,35,38,46,49,52,55-hexadecazatricyclo[32.22.4.010,14]hexacontane-45-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-176-175-51-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)144-106(172)85(59(8)12-2)147-95(161)67(31-18-23-39-114)132-92(158)68(33-25-41-126-109(120)121)135-100(166)78-54-178-177-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBRLNFAEHGOLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CCCNC(=N)N)CC4C=NC=N4)C(C)C)C(C)CC)CCCCN)CC5C=NC=N5)C(C)CC)CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H192N40O24S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2587.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32908-73-9 |

Source

|

| Record name | Mast cell degranulating peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032908739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.